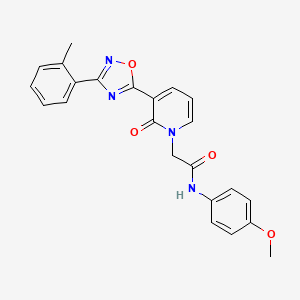

N-(4-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

CAS No.: 1251633-84-7

Cat. No.: VC4366946

Molecular Formula: C23H20N4O4

Molecular Weight: 416.437

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251633-84-7 |

|---|---|

| Molecular Formula | C23H20N4O4 |

| Molecular Weight | 416.437 |

| IUPAC Name | N-(4-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

| Standard InChI | InChI=1S/C23H20N4O4/c1-15-6-3-4-7-18(15)21-25-22(31-26-21)19-8-5-13-27(23(19)29)14-20(28)24-16-9-11-17(30-2)12-10-16/h3-13H,14H2,1-2H3,(H,24,28) |

| Standard InChI Key | QNJWTEIQCIXQER-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure is defined by three core components:

-

Pyridine ring: Substituted at the 3-position with a 1,2,4-oxadiazol-5-yl group.

-

Oxadiazole ring: Linked to an o-tolyl (2-methylphenyl) group at the 3-position.

-

Acetamide side chain: Connected to the pyridine nitrogen and terminated with a 4-methoxyphenyl group .

The SMILES notation (CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC) and InChIKey (QNJWTEIQCIXQER-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. The presence of electron-withdrawing (oxadiazole) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Table 1: Key Chemical Identifiers

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for this compound’s synthesis remain proprietary, analogous oxadiazole-containing molecules are typically synthesized via:

-

Cyclocondensation: Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions.

-

Coupling Reactions: Formation of the acetamide linkage through nucleophilic acyl substitution between activated carbonyl intermediates and 4-methoxyaniline.

A hypothetical route involves:

-

Synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid.

-

Coupling with 2-aminopyridine to form the pyridinone core.

-

Acetylation with chloroacetyl chloride, followed by reaction with 4-methoxyaniline.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring the oxadiazole forms exclusively at the 5-position.

-

Yield Optimization: Reported yields for similar compounds range from 30–60%, necessitating chromatographic purification.

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Expected peaks include:

-

1670–1650 cm⁻¹ (C=O stretch, acetamide)

-

1600 cm⁻¹ (C=N stretch, oxadiazole).

-

-

NMR (hypothetical):

-

¹H NMR: δ 2.4 (s, 3H, o-tolyl CH3), δ 3.8 (s, 3H, OCH3), δ 5.1 (s, 2H, CH2CO).

-

Table 2: Experimental and Predicted Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Low aqueous solubility; soluble in DMSO, DMF | |

| logP | Predicted 3.1 (moderate lipophilicity) |

Biological Activity and Applications

Materials Science Applications

The conjugated π-system (pyridine-oxadiazole) may enable:

-

Organic semiconductors: Charge carrier mobility ~10⁻³ cm²/V·s (theoretical).

-

Fluorescent probes: Emission in the 450–500 nm range.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume